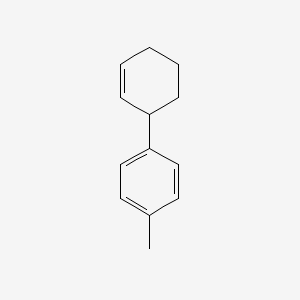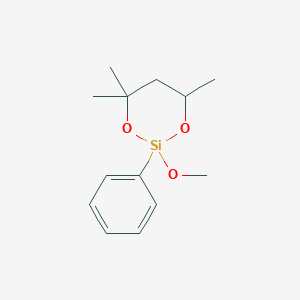
2-Methoxy-4,4,6-trimethyl-2-phenyl-1,3,2-dioxasilinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4,4,6-trimethyl-2-phenyl-1,3,2-dioxasilinane is an organosilicon compound with a unique structure that includes a dioxasilinane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4,4,6-trimethyl-2-phenyl-1,3,2-dioxasilinane typically involves the reaction of phenylsilane with methanol in the presence of a catalyst. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.
Solvent: Common solvents include dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-4,4,6-trimethyl-2-phenyl-1,3,2-dioxasilinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it to simpler silanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the reagents used.
Applications De Recherche Scientifique
2-Methoxy-4,4,6-trimethyl-2-phenyl-1,3,2-dioxasilinane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Methoxy-4,4,6-trimethyl-2-phenyl-1,3,2-dioxasilinane involves its interaction with various molecular targets. The compound can act as a ligand, forming complexes with metals or other reactive species. These interactions can influence the reactivity and stability of the compound, making it useful in catalysis and other applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4,6-Trimethyl-2-phenyl-1,3-dioxane
- 2-Methoxy-4,4,6-trimethyl-2-phenyl-1,3,2-dioxaborolane
Uniqueness
2-Methoxy-4,4,6-trimethyl-2-phenyl-1,3,2-dioxasilinane is unique due to the presence of the silicon atom within the dioxasilinane ring. This structural feature imparts distinct chemical properties, such as increased stability and reactivity, compared to similar carbon-based compounds.
Propriétés
Numéro CAS |
113865-76-2 |
|---|---|
Formule moléculaire |
C13H20O3Si |
Poids moléculaire |
252.38 g/mol |
Nom IUPAC |
2-methoxy-4,4,6-trimethyl-2-phenyl-1,3,2-dioxasilinane |
InChI |
InChI=1S/C13H20O3Si/c1-11-10-13(2,3)16-17(14-4,15-11)12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3 |
Clé InChI |
LSGRMBGGGIJBJI-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(O[Si](O1)(C2=CC=CC=C2)OC)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Piperidin-1-yl)sulfanyl]morpholine](/img/structure/B14306111.png)
![3-{[4-Amino-6-(prop-1-en-2-yl)-1,3,5-triazin-2-yl]amino}phenol](/img/structure/B14306113.png)
![Acetic acid;[3,4-dihydroxy-2-(hydroxymethyl)butyl] acetate](/img/structure/B14306114.png)
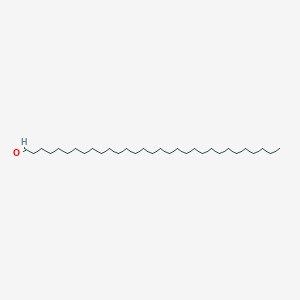
![1-Methyl-2,9-dioxabicyclo[3.3.1]nonane](/img/structure/B14306122.png)
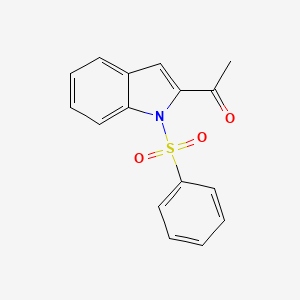

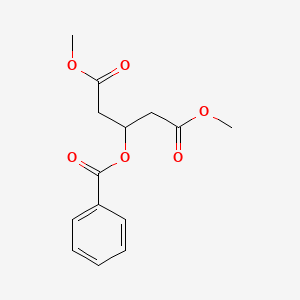
![[9-(Methylsulfanyl)-9H-fluoren-9-yl]acetonitrile](/img/structure/B14306131.png)
![Bis[2,3,3,3-tetrafluoro-1-oxo-2-(trifluoromethyl)propyl] peroxide](/img/structure/B14306147.png)
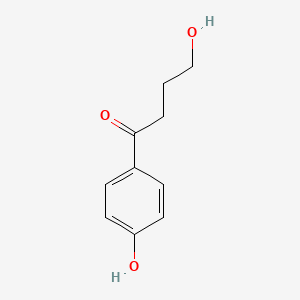
![5-Ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14306179.png)

